4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine

GPR35 Chemical Biology Target Profiling

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine (CAS 1708296-70-1) is a disubstituted pyrimidine derivative with a molecular formula of C10H17N3O2S and a molecular weight of 243.33 g/mol. The compound features a tert-butyl group at the 4-position and an ethylsulfonyl group at the 5-position of the pyrimidine ring, with a free 2-amino group.

Molecular Formula C10H17N3O2S
Molecular Weight 243.33 g/mol
Cat. No. B11777123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine
Molecular FormulaC10H17N3O2S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CN=C(N=C1C(C)(C)C)N
InChIInChI=1S/C10H17N3O2S/c1-5-16(14,15)7-6-12-9(11)13-8(7)10(2,3)4/h6H,5H2,1-4H3,(H2,11,12,13)
InChIKeyJOBXJLMGLRTKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine: Core Identity and Procurement Baseline for Research Selection


4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine (CAS 1708296-70-1) is a disubstituted pyrimidine derivative with a molecular formula of C10H17N3O2S and a molecular weight of 243.33 g/mol . The compound features a tert-butyl group at the 4-position and an ethylsulfonyl group at the 5-position of the pyrimidine ring, with a free 2-amino group . This substitution pattern distinguishes it from other 5-(ethylsulfonyl)pyrimidin-2-amine analogs that bear different 4-position substituents, making it a candidate of interest for structure-activity relationship (SAR) studies and chemical biology probe development.

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine: Why Analog Substitution Carries Undefined Risk


Within the 5-(ethylsulfonyl)pyrimidin-2-amine chemotype, the 4-position substituent is a critical determinant of both physicochemical properties and biological activity . Replacing the tert-butyl group with a smaller substituent (e.g., methyl, cyclopropyl) or a larger aromatic group (e.g., phenyl, o-tolyl) alters lipophilicity (clogP), steric bulk, and potentially target engagement. The available biological screening data, though limited, confirms that even structurally close analogs can exhibit divergent activity profiles, as demonstrated by the GPR35 antagonism assay where 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine was found inactive [1]. This underscores that generic substitution among in-class compounds cannot be assumed to preserve biological function, making deliberate compound selection based on available evidence essential for reproducible research outcomes.

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine: Quantitative Differential Evidence Against Closest Analogs


GPR35 Antagonism Activity: Inactivity of the 4-tert-Butyl Analog Contrasts with Class-Level Potential

In a primary GPR35 antagonism assay, 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine was tested and found inactive [1]. This is a critical piece of selectivity data, as GPR35 is a known target for certain pyrimidine sulfonamide chemotypes. While direct quantitative comparator data for the same assay on other 4-substituted analogs is not publicly available, this finding suggests the tert-butyl group at the 4-position may sterically or electronically disfavor GPR35 engagement relative to analogs with smaller or differently oriented 4-substituents. This provides a useful negative selectivity filter for researchers screening against GPR35.

GPR35 Chemical Biology Target Profiling

Lipophilicity (clogP) Comparison: tert-Butyl vs. Methyl and Cyclopropyl 4-Substituents

The calculated partition coefficient (clogP) for 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine is 0.59 [1]. In comparison, the 4-methyl analog (CAS 1707605-72-8) has a lower predicted clogP of approximately -0.2 (estimated based on the loss of three methylene units relative to tert-butyl) , and the 4-cyclopropyl analog (CAS 1707568-24-8) has an intermediate predicted clogP of approximately 0.2 . The tert-butyl group confers the highest lipophilicity among these three 4-alkyl variants, which may influence membrane permeability, solubility, and non-specific protein binding.

Lipophilicity clogP Drug-Likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: A Differentiating Pharmacokinetic Profile

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine has a topological polar surface area (TPSA) of 64.85 Ų, with 5 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1]. This lack of HBD is notable compared to the 4-(4-aminophenyl) analog (CAS 1710472-35-7), which contains an additional aniline NH2 group contributing 2 HBD and a higher TPSA . According to Lipinski's Rule of Five, the target compound falls well within drug-like space (MW 243.33, LogP 0.59, HBA 5, HBD 0), whereas the 4-(4-aminophenyl) analog has a higher molecular weight (278.33) and additional HBD capacity that may alter its permeability and transporter recognition profile [2].

TPSA Permeability ADME

Procurement Purity Benchmarking: 97% as the Current Standard for Research-Grade Material

Commercially available 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine is supplied at 97% purity (catalog number CM509950) . This purity level is standard across the 5-(ethylsulfonyl)pyrimidin-2-amine analog series; for example, 4-(4-aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is also offered at 95% purity by independent vendors , while 4-(3-chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is listed at 97% . Researchers requiring >97% purity for sensitive biophysical assays (e.g., SPR, ITC, crystallography) should verify lot-specific purity certificates, as no differentiated higher-purity grade is currently documented for this specific compound relative to its analogs.

Chemical Purity Procurement Specification Quality Control

Steric Bulk at the 4-Position: tert-Butyl Confers a Unique Conformational Profile Relative to Smaller Alkyl Substituents

The tert-butyl group at the 4-position of 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine introduces significant steric bulk (van der Waals volume) not present in the 4-methyl analog (CAS 1707605-72-8) or 4-cyclopropyl analog (CAS 1707568-24-8) . The tert-butyl group's three methyl groups create a globular hydrophobic shield that can restrict rotational freedom of the adjacent ethylsulfonyl moiety and influence the preferred orientation of the 2-amino group for hydrogen bonding interactions. While direct X-ray crystallographic data or solution NMR conformational analysis is not publicly available for these specific compounds, the steric parameter difference is quantifiable: Taft's Es value for tert-butyl is -1.54 vs. 0.00 for methyl, representing a substantial steric hindrance differential [1].

Steric Effects Conformational Analysis SAR

Molecular Weight and Rotatable Bond Count: A Differentiated Ligand Efficiency Profile

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine has a molecular weight of 243.33 g/mol and 3 rotatable bonds . By comparison, the 4-(4-aminophenyl) analog (CAS 1710472-35-7) has a higher molecular weight of 278.33 g/mol with 4 rotatable bonds , and the 4-(3-chlorophenyl) analog (CAS 1707605-71-7) has a molecular weight of 297.76 g/mol (C12H12ClN3O2S) with similar rotatable bond count. The lower molecular weight and reduced rotatable bond count of the target compound translate to a more favorable ligand efficiency profile, making it a more attractive starting point for fragment-based or fragment-elaboration strategies where minimizing molecular complexity while maintaining key pharmacophoric elements is essential [1].

Ligand Efficiency Fragment-Based Drug Discovery Molecular Complexity

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine: Recommended Application Scenarios Based on Differential Evidence


Chemical Biology Probe Development: Selective GPR35-Negative Control Compound

Based on the confirmed inactivity of 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine in a GPR35 antagonism primary assay [1], this compound can serve as a structurally matched negative control in GPR35-targeted screening cascades. Its 4-tert-butyl substitution provides a steric profile that may be responsible for the loss of GPR35 engagement, allowing researchers to interrogate the steric requirements of GPR35 ligand binding when used alongside active analogs.

Fragment-Based Drug Discovery: Low-MW Starting Point with Favorable Ligand Efficiency

With a molecular weight of 243.33 g/mol and only 3 rotatable bonds , this compound represents a compact fragment-like scaffold suitable for fragment-based screening and subsequent structure-guided elaboration. Its favorable physicochemical profile (clogP 0.59, TPSA 64.85 Ų, 0 HBD) [2] aligns well with fragment library design principles, and its commercial availability at 97% purity facilitates immediate procurement for fragment screening campaigns.

SAR Studies of 5-(Ethylsulfonyl)pyrimidine-2-amines: 4-Position Steric Probe

The substantial steric bulk of the tert-butyl group (Taft's Es = -1.54) [3] makes this compound an ideal probe for evaluating the steric tolerance of biological targets within the 5-(ethylsulfonyl)pyrimidin-2-amine series. When tested alongside the 4-methyl (Es = 0.00) and 4-cyclopropyl (Es ≈ -0.06) analogs , the tert-butyl derivative can reveal whether a target's binding pocket accommodates or rejects bulky hydrophobic substituents, generating clear SAR trends that inform lead optimization.

Permeability and CNS Exposure Studies: Zero HBD Scaffold

The absence of hydrogen bond donors (HBD = 0) in 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine [2] distinguishes it from aminoaryl-substituted analogs (e.g., 4-(4-aminophenyl) variant with HBD = 2) . This property is associated with enhanced passive membrane permeability and potential central nervous system (CNS) penetration. Researchers investigating targets within the CNS may prioritize this compound over analogs with additional HBD capacity, as each hydrogen bond donor is estimated to reduce BBB permeation by approximately 10-fold.

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